Cas no 1170902-34-7 (3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea)

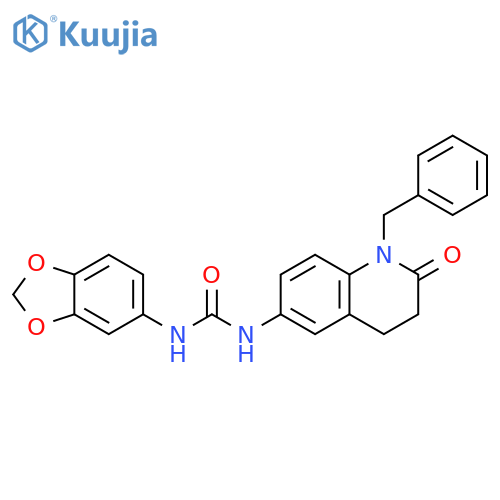

1170902-34-7 structure

商品名:3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(1,3-benzodioxol-5-yl)-3-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)urea

- 3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 1170902-34-7

- AKOS024513247

- F5540-0147

- VU0646965-1

-

- インチ: 1S/C24H21N3O4/c28-23-11-6-17-12-18(7-9-20(17)27(23)14-16-4-2-1-3-5-16)25-24(29)26-19-8-10-21-22(13-19)31-15-30-21/h1-5,7-10,12-13H,6,11,14-15H2,(H2,25,26,29)

- InChIKey: FWJSPFOMXNHXEV-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C2OCOC2=C1)C(NC1C=CC2=C(C=1)CCC(=O)N2CC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 415.15320616g/mol

- どういたいしつりょう: 415.15320616g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 653

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5540-0147-100mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-20mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-10μmol |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-10mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-25mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 25mg |

$109.0 | 2023-09-09 | ||

| A2B Chem LLC | BA72666-5mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA72666-1mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F5540-0147-4mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-15mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5540-0147-2mg |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |

1170902-34-7 | 2mg |

$59.0 | 2023-09-09 |

3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1170902-34-7 (3-(2H-1,3-benzodioxol-5-yl)-1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量